molecular formula C20H40O B8750289 Thromboxane CAS No. 66719-58-2

Thromboxane

Cat. No.: B8750289
CAS No.: 66719-58-2
M. Wt: 296.5 g/mol
InChI Key: RZWIIPASKMUIAC-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thromboxane is any eicosanoid with a 6-membered ether-containing ring with potential prothrombotic activity. Thromboxanes are synthesized from prostaglandin H2 by this compound-A synthase in activated platelets.
Physiologically active compounds found in many organs of the body. They are formed in vivo from the prostaglandin endoperoxides and cause platelet aggregation, contraction of arteries, and other biological effects. Thromboxanes are important mediators of the actions of polyunsaturated fatty acids transformed by cyclooxygenase.

Scientific Research Applications

Thromboxane in Cardiovascular Research

This compound A2 is primarily known for its role in cardiovascular health. It is produced by activated platelets and contributes significantly to thrombosis and vasoconstriction.

  • Myocardial Infarction and Thrombosis : TXA2 plays a critical role in the pathophysiology of myocardial infarction. Studies have shown that this compound modulators can reduce the risk of thrombosis in patients with coronary artery disease . Inhibition of TXA2 synthesis has been associated with better clinical outcomes in these patients.
  • Atherosclerosis : Elevated levels of TXA2 are linked to atherothrombosis. Research indicates that targeting this compound pathways may help mitigate the progression of atherosclerosis by reducing platelet aggregation and improving vascular function .

This compound in Cancer Research

Recent studies have highlighted the role of this compound biosynthesis as a potential biomarker in cancer patients.

  • Cancer Therapy Monitoring : Increased this compound levels have been observed following radical cancer therapies, particularly in colorectal and gastro-oesophageal cancers. This suggests that this compound could serve as a biomarker for monitoring treatment response and disease progression . The ongoing Add-Aspirin trial aims to evaluate the effects of aspirin on this compound levels post-treatment, potentially paving the way for precision medicine approaches in oncology.

This compound in Inflammatory Conditions

This compound is also implicated in various inflammatory conditions, where its vasoconstrictive properties can exacerbate symptoms.

  • Asthma and Allergic Reactions : TXA2 is involved in bronchoconstriction and airway inflammation. Inhibitors of this compound synthesis are being investigated for their potential to alleviate asthma symptoms by reducing airway hyper-responsiveness .
  • Septic Shock : Elevated this compound levels during septic shock contribute to vascular dysfunction. Modulating this compound pathways may offer therapeutic strategies to improve hemodynamic stability in septic patients .

Therapeutic Applications of this compound Modulators

The development of this compound modulators has opened new avenues for therapeutic interventions across various medical fields.

  • Antiplatelet Therapy : Aspirin, a well-known antiplatelet agent, works by irreversibly inhibiting cyclooxygenase enzymes responsible for this compound synthesis. This action reduces platelet aggregation and is widely used in cardiovascular disease management .
  • Potential Cancer Treatments : The inhibition of this compound biosynthesis may enhance the efficacy of existing cancer therapies by modulating tumor microenvironments and improving vascular responses to treatment .

Case Studies and Clinical Trials

Several case studies have documented the applications of this compound modulation in clinical settings:

  • Ischemic Stroke : A randomized controlled trial protocol was developed to assess the efficacy of a novel herbal extract (NXQ) on ischemic stroke patients, focusing on its ability to modulate this compound levels and improve vascular outcomes .
  • Wound Healing : A preliminary study explored the use of bioelastic membranes containing this compound synthetase inhibitors to protect skin from pressure injuries, highlighting innovative applications in wound care management .

Properties

CAS No.

66719-58-2

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

IUPAC Name

(2R,3S)-3-heptyl-2-octyloxane

InChI

InChI=1S/C20H40O/c1-3-5-7-9-11-13-17-20-19(16-14-18-21-20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m0/s1

InChI Key

RZWIIPASKMUIAC-VQTJNVASSA-N

SMILES

CCCCCCCCC1C(CCCO1)CCCCCCC

Isomeric SMILES

CCCCCCCC[C@@H]1[C@H](CCCO1)CCCCCCC

Canonical SMILES

CCCCCCCCC1C(CCCO1)CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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